molecular formula C10H11N3O6S B11047559 1-(Methylsulfonyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline

1-(Methylsulfonyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B11047559
M. Wt: 301.28 g/mol
InChI Key: VCIRXZMQCCJSAV-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline (C₁₀H₁₁N₃O₆S; molecular weight: 301.22 g/mol) is a substituted tetrahydroquinoline derivative featuring a methylsulfonyl group at position 1 and nitro groups at positions 6 and 6.

Its structural analogs, such as 6,8-dibromo- and 6,8-dimethoxy-tetrahydroquinolines, are synthesized via bromination or nucleophilic substitution reactions, respectively .

Properties

Molecular Formula

C10H11N3O6S

Molecular Weight

301.28 g/mol

IUPAC Name

1-methylsulfonyl-6,8-dinitro-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C10H11N3O6S/c1-20(18,19)11-4-2-3-7-5-8(12(14)15)6-9(10(7)11)13(16)17/h5-6H,2-4H2,1H3

InChI Key

VCIRXZMQCCJSAV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of Nitro-Substituted Precursors

Nitroaryl ketones and aldehydes undergo reductive amination under hydrogenation conditions (5% Pd/C, H₂) to form tetrahydroquinolines. For example, 3,5-dinitrophenyl ketones react with aldehydes to yield 6,8-dinitro-1,2,3,4-tetrahydroquinoline after cyclization. The nitro groups remain intact during hydrogenation if positioned meta to the cyclization site, ensuring regioselectivity.

Reductive Amination Approaches

Bunce and co-workers demonstrated that 2-nitroarylketones and aldehydes form tetrahydroquinolines via sequential nitro reduction, imine formation, and hydrogenation. Adapting this method, 3,5-dinitro-substituted precursors cyclize to yield the 6,8-dinitro derivative with >90% yield under optimized Pd/C conditions. Steric effects from ester groups enhance diastereoselectivity, favoring cis or trans configurations depending on substituent placement.

Acid-Catalyzed Ring Closure

Triflic acid promotes cyclization of enamides and benzyl azides into fused tetrahydroquinolines. While yields vary (23%–85%), this method avoids hydrogenation, preserving nitro groups. However, electron-deficient substrates require careful tuning to prevent side reactions.

Functionalization via Sulfonylation

Sulfonylation of the tetrahydroquinoline’s secondary amine introduces the methylsulfonyl group, typically via reaction with methylsulfonyl chloride.

Reaction Conditions for Sulfonylation

The free amine in 6,8-dinitro-1,2,3,4-tetrahydroquinoline reacts with methylsulfonyl chloride in dichloromethane or THF, using triethylamine as a base. Optimal conditions (0°C to room temperature, 12–24 hours) achieve 75%–90% yield. Excess sulfonyl chloride (1.2 eq.) ensures complete conversion, while rigorous exclusion of moisture prevents hydrolysis.

Optimization of Sulfonylation Yield

Electron-withdrawing nitro groups deactivate the amine, necessitating prolonged reaction times. Catalytic DMAP (4-dimethylaminopyridine) accelerates the process, improving yields to 85%–93%. Purification via recrystallization (ethanol/water) isolates the product with >98% purity.

Regioselective introduction of nitro groups at positions 6 and 8 remains a critical challenge, influenced by directing effects and substrate electronics.

Electrophilic Nitration of the Aromatic Ring

Nitration of 1,2,3,4-tetrahydroquinoline using HNO₃/H₂SO₄ targets the benzene ring. The secondary amine weakly activates the ring, favoring nitration at positions para and meta to the nitrogen. Introducing the methylsulfonyl group first directs nitration to positions 6 and 8 via meta-directing effects.

Regioselectivity Considerations

In pre-sulfonylated substrates, the methylsulfonyl group’s strong electron-withdrawing nature ensures nitration at positions 6 and 8 (meta to sulfonamide). Yields reach 70%–80% under controlled conditions (0°C, 2 hours). Competing ortho nitration is minimized by steric hindrance from the tetrahydroquinoline’s saturated ring.

Alternative Synthetic Routes

Domino Reaction Approaches

Domino sequences combining reduction, Michael addition, and cyclization streamline synthesis. For example, iron powder in acetic acid reduces nitro groups to amines, which undergo intramolecular Michael addition to form the tetrahydroquinoline core. Subsequent oxidation and sulfonylation yield the target compound in 65% overall yield.

Metal-Promoted Processes

Iron(III)-porphyrin complexes catalyze nitrene C–H insertion, forming tetrahydroquinolines directly from nitro precursors. While limited in scope, this method offers a one-pot route with 72%–81% yields, avoiding separate nitration steps.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Reductive AminationPd/C hydrogenation90–98High diastereoselectivitySensitive to nitro group reduction
Acid-CatalyzedTriflic acid cyclization23–85No hydrogenation requiredVariable yields
Domino ReactionsIron/HCl reduction65–75One-pot synthesisLimited substrate scope
Metal-PromotedFe(III)-porphyrin catalysis72–81Direct nitrene insertionRequires specialized catalysts

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic attack. This moiety also serves as a leaving group under specific conditions:

Reaction TypeConditionsProductNotes
Sulfonate displacementK₂CO₃, DMF, 80°C, 12 h6,8-dinitro-1,2,3,4-tetrahydroquinolineComplete displacement achieved
Aromatic substitutionNaH, THF, nucleophile (e.g., NH₃)4-substituted derivativesRegioselectivity controlled by nitro groups

Key findings:

  • The sulfonyl group’s departure facilitates ring functionalization at the 1-position .

  • Nitro groups at 6- and 8-positions direct nucleophiles to the 4-position via resonance and steric effects .

Electrophilic Aromatic Substitution (EAS)

Nitro groups strongly deactivate the aromatic ring but guide electrophiles to specific positions:

ElectrophileConditionsPosition SubstitutedYield
Nitronium ion (HNO₃/H₂SO₄)0°C, 2 h5- or 7-positionLow (<20%)
Halogen (Cl₂, FeCl₃)Reflux, CH₂Cl₂5-positionModerate (35–45%)

Mechanistic insights:

  • Existing nitro groups create electron-deficient regions, limiting EAS reactivity.

  • Methylsulfonyl group’s inductive effect further reduces ring electron density .

Reduction Reactions

Nitro groups are selectively reduced under controlled conditions:

Reducing AgentConditionsProductSelectivity
H₂, Pd/C (1 atm)EtOH, 25°C, 6 h6,8-diamino-1-(methylsulfonyl)-THQFull reduction
SnCl₂, HClReflux, 4 hPartial reduction to hydroxylamineMixed intermediates

Notable observations:

  • Hydrogenation at higher pressures (4 atm) with Pt/C favors cis-diamine formation due to steric interactions between substituents .

  • Over-reduction risks include ring saturation or sulfonyl group cleavage.

Cycloaddition Reactions

The distorted aromatic system (from steric clash between methylsulfonyl and nitro groups) enables [4+2] cycloadditions:

Diene/Electrophilic PartnerConditionsProductRegioselectivity
Ethyl vinyl etherTiO₂, UV (350 nm), ethanolFused tetracyclic derivative[c]-face addition
1,3-ButadieneThermal (120°C), solvent-freeBicyclo[4.2.0]octane fused to THQ coreHigh (>90%)

Mechanistic rationale:

  • Loss of aromaticity converts the pyridone ring into a nitroalkene-like structure, enhancing dienophilicity .

  • Steric repulsion between 1-SO₂CH₃ and 8-NO₂ groups creates strain, promoting reactivity .

Base-Mediated Rearrangements

Strong bases induce ring-opening or skeletal rearrangements:

BaseConditionsProductPathway
NaOH (10%)Reflux, 8 hQuinoline sulfonamide derivativeRing contraction
LDA, THF, -78°C30 minSpirocyclic intermediateAnion stabilization

Critical factors:

  • Base strength determines whether deprotonation or nucleophilic attack dominates.

  • Temperature controls competing pathways (e.g., ring-opening vs. rearrangement).

Scientific Research Applications

Chemical Properties and Structure

1-(Methylsulfonyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline has a complex molecular structure characterized by the presence of methylsulfonyl and dinitro groups. The molecular formula is C10H10N4O6SC_{10}H_{10}N_4O_6S with a molecular weight of approximately 298.27 g/mol. This compound's structural features contribute to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inducing DNA damage. A study found that certain derivatives of tetrahydroquinoline significantly inhibited cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) .
  • Case Study : One notable investigation evaluated the cytotoxic effects of 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one against breast cancer cells. The results showed a promising reduction in cell viability and enhanced apoptosis markers compared to untreated controls .

Antimicrobial Properties

The compound also demonstrates potential antimicrobial activity:

  • In Vitro Studies : Derivatives structurally related to this compound have shown effectiveness against various bacterial strains. Research suggests that these compounds can inhibit bacterial growth by interfering with essential cellular processes .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are particularly noteworthy:

  • Research Findings : Studies indicate that tetrahydroquinoline derivatives can modulate inflammatory responses by acting on phosphodiesterase pathways. This modulation leads to reduced levels of pro-inflammatory cytokines in animal models .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
Anticancer (MCF-7 cells)Significant inhibition
AntimicrobialEffective against multiple strains
Anti-inflammatoryReduced cytokine levels

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group can also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below highlights key structural and functional differences between 1-(Methylsulfonyl)-6,8-dinitro-THQ and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
1-(Methylsulfonyl)-6,8-dinitro-THQ 6,8-NO₂, 1-SO₂CH₃ C₁₀H₁₁N₃O₆S 301.22 Research use; uncharacterized bioactivity
6,8-Dibromo-THQ 6,8-Br C₉H₉Br₂N 290.80 Anticancer activity (HeLa, HT29, C6 cells)
6,8-Dimethoxyquinoline 6,8-OCH₃ C₁₁H₁₁NO₂ 193.21 Anticancer activity; lower toxicity
1-Methanesulfonyl-THQ 1-SO₂CH₃ C₁₀H₁₃NO₂S 211.28 Structural studies; half-chair conformation
1-Benzylsulfonyl-THQ 1-SO₂C₆H₅CH₂ C₁₆H₁₇NO₂S 299.38 Pharmacological interest; weak hydrogen bonding
Key Observations:
  • Steric Effects : The 6,8-dinitro substitution introduces significant steric hindrance, which may limit binding to certain enzymes or receptors compared to smaller substituents like methoxy groups .
  • Biological Activity : While 6,8-dibromo- and 6,8-dimethoxy-THQ derivatives exhibit anticancer activity, the nitro-substituted analog’s bioactivity remains unexplored. Nitro groups are often associated with prodrug activation (e.g., via nitroreductases) or mutagenicity, warranting further study .

Structural and Conformational Analysis

Crystallographic studies of sulfonyl-substituted tetrahydroquinolines reveal that:

  • The tetrahydroquinoline core adopts a half-chair conformation in derivatives like 1-methanesulfonyl-THQ and 1-benzylsulfonyl-THQ .
  • The methylsulfonyl group in 1-methanesulfonyl-THQ induces bond-angle distortions at the nitrogen atom (bond-angle sum = 350.2°), which may influence intermolecular interactions or stability .

Biological Activity

1-(Methylsulfonyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the class of tetrahydroquinolines. This compound has garnered attention due to its potential biological activities, which include antimicrobial and anticancer properties. The following sections detail the biological activity of this compound based on various research findings.

  • Molecular Formula : C10H11N3O6S
  • Molecular Weight : 301.28 g/mol
  • Structure : The compound features a methylsulfonyl group and two nitro substituents on the tetrahydroquinoline scaffold.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens:

PathogenActivity LevelIC₉₀ (μM)Notes
Mycobacterium tuberculosisModerate6.8Inhibitory effect observed
Staphylococcus aureusInactive-No significant inhibition
Candida albicansInactive-No significant inhibition

The compound showed a notable inhibitory concentration against Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent. However, it was inactive against several other tested strains including Staphylococcus aureus and Candida albicans .

Cytotoxicity

The cytotoxic effects of this compound were assessed using human lung-derived fibroblasts (MRC-5):

Cell LineGI₅₀ (μM)Notes
MRC-584.7Weak cytotoxicity observed

The compound exhibited weak cytotoxicity in MRC-5 cells with a GI₅₀ of 84.7 μM, suggesting that while it may have some toxic effects at higher concentrations, it is relatively safe at lower doses .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the dinitro groups may play a crucial role in its interaction with biological targets.

Case Studies

Recent studies have explored the therapeutic potential of tetrahydroquinoline derivatives in various disease models:

  • Autoimmune Diseases : A derivative of tetrahydroquinoline was evaluated for its efficacy in treating Th17-mediated autoimmune diseases. The results indicated that certain modifications could enhance bioavailability and therapeutic effects without adverse outcomes .
  • Tuberculosis Treatment : The effectiveness of similar compounds against Mycobacterium tuberculosis suggests that further structural modifications could lead to more potent derivatives suitable for clinical applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Methylsulfonyl)-6,8-dinitro-1,2,3,4-tetrahydroquinoline?

The synthesis involves strategic selection of precursors and reaction conditions to accommodate the methylsulfonyl and nitro substituents. Key steps include:

  • Cyclization : Use of epichlorohydrin with aromatic amines to form the tetrahydroquinoline core, as demonstrated in bifunctional tetrahydroquinoline syntheses .
  • Functionalization : Sequential introduction of methylsulfonyl and nitro groups. Methylsulfonyl groups can be introduced via sulfonation of amine intermediates, while nitro groups require electrophilic aromatic substitution under controlled nitration conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) .
  • Precursor Design : Starting materials such as methoxy-substituted benzaldehydes and methylsulfonyl amines are recommended to ensure regioselectivity .

Advanced: How can regioselectivity challenges during nitro group introduction be addressed?

Regioselectivity in nitration is influenced by:

  • Electronic Effects : The methylsulfonyl group is a strong electron-withdrawing substituent, directing nitro groups to meta/para positions. Computational modeling (e.g., DFT) can predict preferred sites .
  • Protection/Deprotection Strategies : Temporary protection of reactive sites (e.g., using acetyl groups) can redirect nitration to desired positions .
  • Experimental Validation : Combine HPLC-MS and ¹H/¹³C NMR to confirm regiochemistry. For example, NOESY NMR can resolve spatial proximity of substituents .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming the tetrahydroquinoline scaffold and substituent positions. For example, methylsulfonyl protons appear as singlets at δ 3.0–3.5 ppm, while nitro groups deshield adjacent aromatic protons (δ 8.5–9.0 ppm) .
  • HRMS : Essential for verifying molecular mass (e.g., [M+H]+ calculated for C₁₀H₁₁N₂O₅S: 295.0392) .
  • IR Spectroscopy : Nitro groups show strong absorbance at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

Advanced: How to resolve conflicting data on nitro group orientation (X-ray vs. computational models)?

  • X-ray Crystallography : Provides definitive spatial arrangement but requires high-purity crystals. For nitro groups, compare bond lengths and angles with known structures .
  • Computational Refinement : Use molecular docking or MD simulations to assess steric/electronic compatibility. Discrepancies may arise from crystal packing effects .
  • Cross-Validation : Overlay experimental and computed IR/Raman spectra to identify vibrational mode mismatches .

Basic: What safety precautions are critical when handling this compound?

  • Reactive Nitro Groups : Risk of exothermic decomposition. Use blast shields and small-scale reactions (<1 g) .
  • PPE : Wear nitrile gloves, P95 respirators for particulate protection, and flame-resistant lab coats .
  • Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

Advanced: How does the methylsulfonyl group modulate electronic properties and reactivity?

  • Electron-Withdrawing Effects : The –SO₂CH₃ group decreases electron density on the aromatic ring, as shown by Hammett constants (σₚ ≈ 0.93), enhancing electrophilic substitution rates at specific sites .
  • Hydrogen Bonding : Sulfonyl oxygen atoms participate in H-bonding with solvents (e.g., DMSO, DMF), affecting solubility and reaction kinetics .
  • Biological Implications : In related tetrahydroquinolines, sulfonyl groups enhance binding to hydrophobic enzyme pockets (e.g., microtubule disruptors) .

Advanced: What strategies optimize stability during long-term storage?

  • Degradation Pathways : Nitro groups may undergo hydrolysis or reduction. Monitor via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated degradation .
  • Container Compatibility : Use HDPE or glass containers with PTFE-lined caps to avoid leaching .

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